L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine
Description
L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of six amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The specific sequence and modifications of the amino acids can impart unique properties to the peptide, making it a subject of interest in various fields of scientific research.
Properties
CAS No. |
646031-65-4 |
|---|---|
Molecular Formula |
C35H49N11O10 |
Molecular Weight |
783.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H49N11O10/c36-22(15-19-5-2-1-3-6-19)30(51)44-23(12-13-27(37)48)32(53)46-25(16-20-8-10-21(47)11-9-20)31(52)42-18-29(50)43-26(17-28(38)49)33(54)45-24(34(55)56)7-4-14-41-35(39)40/h1-3,5-6,8-11,22-26,47H,4,7,12-18,36H2,(H2,37,48)(H2,38,49)(H,42,52)(H,43,50)(H,44,51)(H,45,54)(H,46,53)(H,55,56)(H4,39,40,41)/t22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
FJRFHAUMOHOZLX-LROMGURASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
In an industrial setting, the production of such peptides may involve automated peptide synthesizers that can handle large-scale synthesis. The process is optimized for efficiency and yield, often incorporating high-throughput purification methods.
Chemical Reactions Analysis
Types of Reactions
Peptides like L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like tyrosine, leading to the formation of dityrosine.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: DTT, TCEP.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Chemistry
Peptides like this one are used as model compounds to study peptide chemistry, including folding, stability, and reactivity.
Biology
In biological research, such peptides can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine
Therapeutically, synthetic peptides are explored for their potential as drugs, particularly in targeting specific receptors or enzymes. They can also serve as vaccine components or diagnostic tools.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as additives in food and pharmaceuticals.
Mechanism of Action
The mechanism by which L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine exerts its effects would depend on its specific biological target. Generally, peptides can interact with receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-L-ornithine: A similar peptide without the diaminomethylidene modification.
L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-L-lysine: A peptide with lysine instead of ornithine.
Uniqueness
The presence of the diaminomethylidene group in L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine may impart unique properties, such as increased binding affinity to certain targets or enhanced stability.
Biological Activity
L-Phenylalanyl-L-glutaminyl-L-tyrosylglycyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide that incorporates multiple amino acids and a unique diaminomethylidene group. This compound is of interest due to its potential biological activities, particularly in metabolic regulation and antimicrobial properties. Understanding its mechanisms of action can pave the way for therapeutic applications in various medical fields.
Chemical Structure and Properties
The compound consists of several amino acid residues, which contribute to its biological functions. Its structure can be summarized as follows:
- Chemical Formula : C₁₈H₃₃N₇O₈
- Molecular Weight : 453.58 g/mol
- Key Functional Groups : Amino acids, diaminomethylidene group.
1. Metabolic Regulation
Research indicates that compounds containing ornithine and aspartate, such as L-ornithine-L-aspartate (LOLA), can influence metabolic pathways. For instance, LOLA has been shown to normalize metabolic parameters in models of insulin resistance and non-alcoholic fatty liver disease (NAFLD) by enhancing ammonia detoxification and modulating gene expression related to fatty acid metabolism .
Table 1: Effects of L-ornithine on Metabolic Parameters
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of poly(ornithine) derivatives, which may extend to this compound. These compounds have demonstrated broad-spectrum activity against Gram-negative bacteria, including Pseudomonas aeruginosa, which is notorious for its resistance to conventional antibiotics .
Case Study: Antimicrobial Efficacy
In a study assessing the efficacy of star-shaped poly(ornithine)s, these compounds significantly reduced microbial burden in burn wound infections caused by Pseudomonas aeruginosa. The results indicated that these derivatives not only disrupted biofilms but also enhanced wound healing in infected tissues .
The biological activities of this compound can be attributed to several mechanisms:
- Urea Cycle Activation : Enhances the detoxification of ammonia, crucial in conditions like hepatic encephalopathy.
- Gene Expression Modulation : Influences the expression of genes involved in fatty acid metabolism and mitochondrial function.
- Antimicrobial Properties : Disrupts bacterial biofilms and exhibits proteolytic stability, making it effective against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
